molecular formula C21H20N2O4S B2735356 Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-20-4

Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2735356
CAS RN: 951497-20-4
M. Wt: 396.46
InChI Key: YMKBMIJVDJAJEO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An amino group is attached to the quinoline structure, which could potentially contribute to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a rigid, planar structure, while the various substituents (the amino, methyl, thio, and carboxylate groups) would add complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The amino group could participate in reactions involving nucleophilic substitution or condensation. The thio group could also be involved in various reactions, potentially acting as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate, thio, and amino groups could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and molecular structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, including compounds with similar structural motifs to the one of interest, have been studied. These compounds are synthesized from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids, with their structures confirmed by X-ray structural analysis (Rudenko et al., 2013).

Chemical Properties and Reactions

Further research into the chemical properties of related compounds includes the study of cyclization reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate shows specific behavior in cyclization reactions in the presence of bases, leading to the exclusive formation of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, which highlights the compound's reactivity and potential for creating novel heterocyclic structures (Ukrainets et al., 2014).

Potential Biological Activities

While avoiding specifics on drug use and side effects, it's notable that compounds structurally related to the query compound have been explored for their potential biological activities. For example, one study on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a core structural resemblance with the query compound, demonstrated significant cytotoxic activities against in vivo subcutaneous colon 38 tumors in mice. This suggests potential therapeutic applications of these compounds in cancer treatment (Bu et al., 2001).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of quinoline derivatives is a vibrant field of research, particularly in medicinal chemistry. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification .

properties

IUPAC Name

methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-8-9-15(13(2)10-12)22-17(24)11-28-20-18(21(26)27-3)19(25)14-6-4-5-7-16(14)23-20/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBMIJVDJAJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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